Sulfadimethoxine

Description

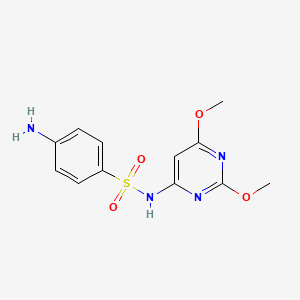

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023607 | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122-11-2 | |

| Record name | Sulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadimethoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadimethoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimethoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulfadimethoxine's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic that exerts its therapeutic effect by targeting the folate biosynthesis pathway in susceptible bacteria and protozoa.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[3] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits dihydropteroate synthase (DHPS), a critical enzyme in this pathway. We will delve into the quantitative aspects of this inhibition, present detailed experimental protocols for its characterization, and provide visual representations of the key pathways and workflows.

The Folic Acid Synthesis Pathway: The Target of this compound

Bacteria and some protozoa must synthesize folic acid de novo, as they cannot uptake it from their environment.[4] The folic acid synthesis pathway is therefore a critical metabolic route for these organisms. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][2] This product is a direct precursor to dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, the active coenzyme form of folate.

This compound functions as a competitive inhibitor of DHPS.[1][5] Its chemical structure closely mimics that of the natural substrate, PABA. This structural analogy allows this compound to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of 7,8-dihydropteroate.[1] The resulting depletion of tetrahydrofolate disrupts the synthesis of purines, thymidine, and certain amino acids, ultimately leading to a bacteriostatic effect where cell growth and replication are inhibited.[1]

Mammalian cells lack the DHPS enzyme and instead obtain folate from their diet, which accounts for the selective toxicity of sulfonamides against microorganisms.[2]

Caption: Competitive inhibition of dihydropteroate synthase by this compound in the folic acid synthesis pathway.

Quantitative Analysis of Dihydropteroate Synthase Inhibition

| Compound | Target Enzyme | Organism | IC50 | Ki | Reference |

| This compound | Dihydropteroate Synthase (recombinant) | Pneumocystis carinii | 25 nM | Not Reported | [6] |

Note: The lack of comprehensive public data on IC50 and Ki values for this compound against various bacterial DHPS highlights a potential area for future research.

Experimental Protocol: Dihydropteroate Synthase Inhibition Assay

The most common method for determining the inhibitory activity of compounds against DHPS is a continuous coupled-enzyme spectrophotometric assay.[2] This assay measures the DHPS-catalyzed formation of dihydropteroate by coupling it to the dihydrofolate reductase (DHFR)-mediated reduction of this product, which involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.

Materials and Reagents

-

Purified recombinant dihydropteroate synthase (DHPS)

-

Purified recombinant dihydrofolate reductase (DHFR)

-

This compound

-

para-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm with temperature control

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.

-

Prepare stock solutions of PABA, DHPPP, and NADPH in the assay buffer.

-

Prepare a working solution of DHPS and DHFR in the assay buffer. The concentration of DHFR should be in excess to ensure the DHPS-catalyzed reaction is the rate-limiting step.

-

-

Assay Setup (96-well plate):

-

To appropriate wells, add a small volume (e.g., 2 µL) of the this compound serial dilutions. For control wells (no inhibition), add the same volume of DMSO.

-

Add the enzyme mixture (DHPS and DHFR) to all wells.

-

Add the NADPH solution to all wells.

-

Add the PABA solution to all wells.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the DHPPP solution to all wells.

-

Immediately place the plate in the microplate reader and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH oxidation) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of PABA. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Caption: Experimental workflow for determining the IC50 of this compound against dihydropteroate synthase.

Conclusion

This compound's efficacy as an antimicrobial agent is rooted in its specific and competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial and protozoal folic acid synthesis pathway. Understanding this mechanism at a molecular and quantitative level is paramount for the development of new and improved sulfonamide-based therapies and for combating the emergence of drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the inhibitory properties of this compound and other potential DHPS inhibitors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Antibiotics - CAT N°: 28827 [bertin-bioreagent.com]

physicochemical properties of sulfadimethoxine for drug design

An In-depth Technical Guide to the Physicochemical Properties of Sulfadimethoxine for Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat a variety of bacterial and protozoal infections.[1][2] As a member of the sulfa class of drugs, its mechanism of action involves the disruption of a critical metabolic pathway in susceptible microorganisms, a pathway absent in mammalian hosts, which provides its selective toxicity.[1][3]

Effective drug design and development rely on a thorough understanding of a compound's physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state—are pivotal as they directly influence the pharmacokinetic and pharmacodynamic profiles of a drug, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key pathways and relationships to provide a foundational resource for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for guiding formulation development.

Quantitative Data Summary

The following tables present key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄N₄O₄S | [4][5][6] |

| Molecular Weight | 310.33 g/mol | [4][6] |

| Appearance | White to pale yellow crystalline powder | [7] |

Table 1: General Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | 190 - 203.5 °C | A range is reported, which may reflect different polymorphic forms or experimental conditions. | [4][8][9] |

| pKa | 5.94 | This acidic pKa is attributed to the sulfonamide group, influencing ionization and solubility at physiological pH. | [9] |

| LogP (Octanol-Water Partition Coefficient) | 1.6 - 1.98 | Indicates moderate lipophilicity, suggesting good membrane permeability. | [4][6] |

| Aqueous Solubility | 46.3 mg/L (at 37 °C) | Low aqueous solubility is a key consideration for formulation. Solubility is pH-dependent. | [4][9] |

| Solubility in Organic Solvents | Soluble in DMSO (≥ 100 mg/mL), DMF (20 mg/mL) | High solubility in these solvents is useful for in vitro assays and analytical method development. | [10][11] |

Table 2: Physicochemical Parameters of this compound Relevant to Drug Design

Solid-State Characterization and Crystal Structure

The solid-state properties of an active pharmaceutical ingredient (API) are crucial as they can significantly impact stability, dissolution rate, and bioavailability. This compound exists as a crystalline solid.[7] Research has demonstrated the ability to form new multicomponent crystal forms, including cocrystals and molecular salts, with different coformers.[12]

These different forms can alter the typical hydrogen bonding patterns of the sulfonamide group, leading to changes in physicochemical properties.[12] Notably, molecular salts of this compound have shown higher aqueous solubility compared to cocrystals, which is a critical aspect for improving the drug's performance and bioavailability.[12] The characterization of these forms is essential during drug development to select the optimal form for a final drug product.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The therapeutic effect of this compound is derived from its action as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[13][14] This enzyme is essential in the bacterial pathway for synthesizing folic acid. Bacteria must synthesize their own folic acid, as they cannot utilize it from the environment.[2] In contrast, mammals obtain folic acid through their diet, making the bacterial pathway an excellent target for selective toxicity.[3]

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] By mimicking PABA, this compound binds to the enzyme's active site, blocking the synthesis of dihydropteroate and thereby halting the production of folic acid.[13] The absence of folic acid, a crucial precursor for nucleotide synthesis, prevents the bacteria from producing DNA and RNA, leading to a bacteriostatic effect that inhibits their growth and replication.[8][14]

The efficacy of this compound can be enhanced by combining it with a diaminopyrimidine, such as ormetoprim. Ormetoprim inhibits dihydrofolate reductase (DHFR), the next enzyme in the folic acid synthesis pathway, resulting in a sequential blockade that is more potent and less prone to the development of resistance.[1][5]

Caption: this compound's mechanism via folic acid pathway inhibition.

Relationship Between Physicochemical Properties and ADME

The ADME profile of a drug is intrinsically linked to its physicochemical properties. For this compound, its moderate lipophilicity (LogP) and ability to exist in an unionized form facilitate its absorption and distribution into various tissues.[5]

Its high degree of plasma protein binding contributes to its long half-life, allowing for sustained therapeutic concentrations with less frequent dosing.[5][8] The drug's pKa determines its ionization state in different body compartments, which affects its distribution and potential for precipitation in the kidneys, a concern for sulfonamides, though less common with this compound due to its relatively high solubility at normal kidney pH.[5] Metabolism primarily occurs in the liver, and the excretion route can vary by species; for instance, dogs excrete the drug largely unchanged in the urine, whereas other animals metabolize it via acetylation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. This compound | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [drugcentral.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 122-11-2 [chemicalbook.com]

- 9. This compound CAS#: 122-11-2 [m.chemicalbook.com]

- 10. This compound | CAS:122-11-2 | Antimicrobial agent | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. caymanchem.com [caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. What is this compound used for? [synapse.patsnap.com]

Sulfadimethoxine: A Technical Guide to Its Spectrum of Activity Against Veterinary Pathogens

Abstract: This document provides a detailed technical overview of the antimicrobial spectrum of sulfadimethoxine, a long-acting sulfonamide widely used in veterinary medicine. It explores its mechanism of action, in vitro activity against key bacterial and protozoal pathogens, and the prevalent issue of microbial resistance. Quantitative data from susceptibility studies are presented in tabular format for clarity. Furthermore, this guide outlines the standardized methodologies employed for determining antimicrobial susceptibility and includes a visual representation of the drug's molecular mechanism. This paper is intended for researchers, scientists, and professionals involved in veterinary drug development and antimicrobial stewardship.

Introduction

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] For decades, it has been a cornerstone in veterinary medicine for treating a variety of infections in livestock, poultry, and companion animals.[2][3] Its utility stems from its broad-spectrum activity, convenient dosing regimens facilitated by its long half-life, and cost-effectiveness.[2][4] this compound is effective against a range of Gram-positive and Gram-negative bacteria, as well as certain protozoa, most notably Coccidia.[5][6][7] It is commonly used to treat respiratory, genitourinary, enteric, and soft tissue infections.[1][8] However, its efficacy can be limited by the widespread emergence of resistant pathogens.[5][6]

Mechanism of Action

Like all sulfonamides, this compound functions as a bacteriostatic agent by competitively inhibiting a crucial step in the microbial synthesis of folic acid.[1][8] Bacteria and some protozoa cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[1] An essential precursor in this pathway is para-aminobenzoic acid (PABA).

This compound is a structural analog of PABA and competes for the active site of the enzyme dihydropteroate synthase (DHPS).[1][3][4] This competitive inhibition blocks the conversion of PABA to dihydropteroate, a precursor to dihydrofolic acid and subsequently tetrahydrofolic acid (THF).[4] THF is the biologically active form of folic acid, indispensable for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] By disrupting this pathway, this compound halts microbial growth and replication, allowing the host's immune system to clear the infection.[1][4] This mechanism is selective for microbial cells, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.[8]

Caption: this compound competitively inhibits the enzyme Dihydropteroate Synthase (DHPS).

Spectrum of Activity

This compound exhibits a broad spectrum of activity, though clinical efficacy can be variable due to resistance.[2][5]

Antibacterial Spectrum

The drug is active against a range of both Gram-positive and Gram-negative aerobic bacteria.[6][7]

-

Gram-Positive Aerobes: Susceptible organisms often include Streptococcus spp. and Staphylococcus spp.[7][8][9]

-

Gram-Negative Aerobes: The spectrum includes many common veterinary pathogens such as Pasteurella spp., Escherichia coli, Salmonella spp., Klebsiella spp., and Proteus spp.[8][9] It is also indicated for infections caused by Fusobacterium necrophorum (formerly Sphaerophorus necrophorus), the causative agent of calf diphtheria and foot rot in cattle.[10][11]

-

Anaerobes: Sulfonamides are generally considered ineffective against most obligate anaerobes.[5]

Antiprotozoal Spectrum

This compound is widely recognized for its efficacy against coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[2][3][6] It is used for the treatment and control of coccidiosis in poultry, cattle, and camelids, and is a common treatment for coccidial infections in dogs and cats.[1][6][9] The drug acts on the developing schizonts and sexual stages of the parasite's life cycle.[12]

Microbial Resistance

Resistance to sulfonamides, including this compound, is widespread among veterinary pathogens.[5][6] This has limited its use as a first-line monotherapy in many clinical situations. Resistance can emerge through several mechanisms:

-

Altered Target Enzyme: The most common mechanism is the acquisition of genes encoding an altered form of dihydropteroate synthase (DHPS) that has a greatly reduced affinity for sulfonamides but still binds effectively to PABA.[13]

-

Increased PABA Production: Some bacteria can overcome the competitive inhibition by overproducing the PABA substrate.[7]

-

Alternative Metabolic Pathways: The development of an alternative pathway for folic acid synthesis can also confer resistance.[7]

Resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations.[7][14][15]

Quantitative Susceptibility Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro. The following tables summarize available MIC data for this compound against specific veterinary pathogens. It is important to note that recent, comprehensive MIC data for this compound alone is limited, as many contemporary studies focus on potentiated sulfonamides.

Table 1: In Vitro Activity of this compound Against Porcine Respiratory Pathogens

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Bordetella bronchiseptica | 10 | 4 | 0.5 - 8 | [16][17] |

| Pasteurella multocida | 10 | 16 | 2 - 32 | [16][17] |

| Actinobacillus pleuropneumoniae | 20 | 16 | 8 - 64 | [16][17] |

| Streptococcus suis | 10 | >32 | Not specified | [17] |

MIC₅₀: The concentration of drug that inhibits the growth of 50% of the isolates tested.

Table 2: In Vitro Activity of this compound Against Other Veterinary Pathogens

| Pathogen | Host | No. of Isolates | MIC Range (µg/mL) | Finding | Reference |

|---|---|---|---|---|---|

| Pseudomonas aeruginosa | Canine (Otitis) | 36 | 1 - 64 | Described as effective in vitro | [18] |

| Gram-positive Mastitis Pathogens (Enterococcus, Lactococcus, Streptococcus spp.) | Bovine | 119 | Not specified | A high proportion of resistance was observed. | [19] |

| Trueperella pyogenes | Bovine (Endometritis) | Not specified | >32 (MIC₉₀) | High level of resistance noted. | [20] |

MIC₉₀: The concentration of drug that inhibits the growth of 90% of the isolates tested.

Methodologies for Susceptibility Testing

The quantitative data presented are primarily derived from standardized in vitro susceptibility testing methods. The two most common methods cited in the literature for determining sulfonamide MICs are broth microdilution and agar dilution.

Broth Microdilution Method

This procedure is a widely accepted standard for determining MICs, as recommended by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21]

General Protocol:

-

Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

-

Inoculum Preparation: The test organism is cultured to a specific growth phase and then diluted to a standardized concentration (typically ~5 x 10⁵ colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours) appropriate for the test organism.

-

Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is also used for determining MICs, particularly for fastidious organisms or when testing multiple isolates against a single drug.

General Protocol:

-

Preparation of Antimicrobial Plates: A series of twofold serial dilutions of this compound is incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes. A drug-free plate is prepared as a growth control.

-

Inoculum Preparation: The test organisms are cultured and diluted to a standardized concentration (typically ~1 x 10⁴ CFU per spot).

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate, from the lowest to the highest drug concentration.

-

Incubation: The plates are incubated under appropriate conditions until growth is clearly visible on the control plate.

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism on the agar.

Conclusion

This compound remains a relevant antimicrobial in veterinary medicine, particularly for the management of coccidiosis and specific bacterial infections where susceptibility is confirmed.[2][3][6] Its mechanism of action, the competitive inhibition of folic acid synthesis, is well-understood and provides a selective target in microbial pathogens.[3][4] However, the clinical application of this compound is significantly challenged by the high prevalence of resistance among many bacterial species.[6][19] The quantitative susceptibility data indicate that while some pathogens may remain susceptible, many important ones, including Streptococcus suis and various mastitis-causing organisms, often exhibit high levels of resistance.[17][19] Therefore, the prudent use of this compound, guided by antimicrobial susceptibility testing, is critical to preserve its efficacy and mitigate the further development of resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound.com [this compound.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. This compound [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. ALBON® (this compound) [dailymed.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. This compound Concentrated Solution 12.5% [dailymed.nlm.nih.gov]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Influencing Factors of Bacterial Resistance Related to Livestock Farm: Sources and Mechanisms [frontiersin.org]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of minimum inhibitory concentrations for silver sulfadiazine and other topical antimicrobial agents against strains of Pseudomonas aeruginosa isolated from canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sulfadimethoxine in Poultry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadimethoxine is a long-acting sulfonamide antimicrobial widely utilized in the poultry industry for the treatment and control of bacterial infections and coccidiosis.[1][2] Its efficacy and safety are intrinsically linked to its pharmacokinetic (PK) and metabolic profile within the avian host. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing regimens, ensuring therapeutic success, and adhering to regulatory standards for food safety by managing tissue residues. This technical guide provides a comprehensive overview of this compound's pharmacokinetics and metabolism in poultry, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound belongs to the sulfonamide class of synthetic antimicrobial agents.[1] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4][5] By acting as a structural analog of para-aminobenzoic acid (PABA), this compound blocks the production of dihydrofolic acid, a precursor to tetrahydrofolate.[5] This disruption halts the synthesis of nucleotides necessary for DNA replication, leading to a bacteriostatic effect that inhibits the growth and multiplication of susceptible pathogens.[1][4] In poultry, it is commonly administered via drinking water to manage outbreaks of coccidiosis, fowl cholera, and infectious coryza.[2][6]

Pharmacokinetics in Poultry

The disposition of this compound in poultry is characterized by its rapid absorption, wide distribution, and comparatively slow elimination, which contributes to its "long-acting" designation.

Absorption

Following oral administration, typically through medicated drinking water, this compound is well-absorbed from the gastrointestinal tract. Studies in normal chickens have demonstrated high systemic bioavailability. For instance, after a single oral dose of 100 mg/kg body weight, the peak serum concentration (Cmax) reached 98.07 µg/mL at a Tmax of 3.01 hours, with a mean systemic bioavailability of 99.02%.[7]

Distribution

This compound exhibits a high degree of plasma protein binding, which contributes to its sustained blood levels and wide distribution into various tissues.[3] The apparent volume of distribution (Vdss) in chickens has been calculated at 0.647 L/kg, indicating significant penetration into extravascular tissues.[7] Notably, studies have shown that this compound is eliminated much more slowly from the skin of broiler chickens compared to other tissues or plasma.[8][9] This sustained residue in the skin is an important consideration for determining appropriate withdrawal periods before slaughter.[8][10] The drug appears to be distributed evenly throughout the entire skin area.[8][9]

Metabolism

The primary site of this compound metabolism is the liver. Like most sulfonamides in animals, it undergoes biotransformation primarily through acetylation at the N4-amino group, forming acetylthis compound.[3] Other metabolic pathways, such as hydroxylation, may also occur, leading to the formation of various hydroxylated metabolites. These metabolic processes convert the parent drug into more water-soluble compounds that are more readily excreted. It is important to note that dogs are an exception among many animal species, as they are unable to acetylate sulfonamides.[3] While specific studies detailing all metabolites in poultry are limited, the metabolic pathways are generally consistent with those observed for other sulfonamides in avian species.[11]

Excretion

The elimination of this compound and its metabolites occurs predominantly through the kidneys via glomerular filtration and tubular secretion.[12] The elimination half-life (t½β) following a single intravenous injection in normal chickens was found to be 5.09 hours.[7] The total body clearance (CLtot) was calculated at 0.089 L/h/kg.[7] The slow elimination from certain tissues, particularly skin, necessitates strict adherence to withdrawal times to prevent drug residues in edible products.[6][8]

Quantitative Pharmacokinetic and Residue Data

Quantitative data is essential for comparative analysis and regulatory assessment. The following tables summarize key pharmacokinetic parameters and residue depletion data for this compound and a related sulfonamide in poultry.

Table 1: Pharmacokinetic Parameters of this compound in Normal Chickens

| Parameter | Value | Unit | Route of Administration | Dose (mg/kg) | Reference |

| Elimination Half-Life (t½β) | 5.09 | hours | Intravenous | 100 | [7] |

| Volume of Distribution (Vdss) | 0.647 | L/kg | Intravenous | 100 | [7] |

| Total Body Clearance (CLtot) | 0.089 | L/h/kg | Intravenous | 100 | [7] |

| Peak Serum Concentration (Cmax) | 98.07 | µg/mL | Oral | 100 | [7] |

| Time to Peak Concentration (Tmax) | 3.01 | hours | Oral | 100 | [7] |

| Systemic Bioavailability (F) | 99.02 | % | Oral | 100 | [7] |

Table 2: Tissue Residue Depletion Half-Lives of Sulfamonomethoxine in Taihe Black-Bone Silky Fowls*

| Tissue | Terminal Elimination Half-Life (days) | Route of Administration | Dosing Regimen | Reference |

| Skin/Fat | 15.3 | Oral | 50 mg/kg daily for 5 days | [13] |

| Kidney | 5.42 | Oral | 50 mg/kg daily for 5 days | [13] |

| Liver | 4.36 | Oral | 50 mg/kg daily for 5 days | [13] |

| Muscle | 1.82 | Oral | 50 mg/kg daily for 5 days | [13] |

*Note: Data presented is for Sulfamonomethoxine, a structurally similar sulfonamide, to illustrate differential tissue depletion profiles.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to pharmacokinetic and metabolic research.

Protocol for a Poultry Pharmacokinetic Study

-

Animal Model: Broiler chickens, clinically healthy and drug-free for at least 4 weeks. Animals are housed in controlled environments with ad libitum access to feed and water.

-

Drug Administration:

-

Sample Collection: Blood samples (approx. 1 mL) are collected from the contralateral wing vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing).

-

Sample Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 15 minutes) and stored at -20°C or lower until analysis.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated analytical method (see Protocol 4.2). The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters (t½, Cmax, Tmax, AUC, Vd, Cl, F).

Protocol for this compound Analysis in Poultry Tissues by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for quantifying this compound residues.

-

Sample Preparation (QuEChERS-based approach): [14]

-

Weigh 2 g of homogenized tissue (e.g., muscle, liver, skin) into a 50 mL centrifuge tube.

-

Add an appropriate internal standard (e.g., sulfapyridine).

-

Add 8 mL of water and vortex to mix.

-

Add 10 mL of 1% acetic acid in acetonitrile, and homogenize for 1 minute.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Vortex vigorously for 1 minute and centrifuge at 4000 x g for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents (e.g., PSA, C18) to remove interferences.

-

Vortex for 30 seconds and centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial.

-

-

-

Instrument: HPLC system equipped with a UV or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[14]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.05 M acetate buffer, pH 4.5).[14]

-

Detection: UV detection at 288 nm.[16]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

-

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide clear visual summaries of complex processes.

Caption: Proposed metabolic pathway of this compound in poultry.

Caption: Experimental workflow for pharmacokinetic analysis.

Caption: this compound's mechanism of action via DHPS inhibition.

Conclusion

The pharmacokinetic and metabolic characteristics of this compound in poultry underscore its utility as a long-acting antimicrobial agent. Its high bioavailability and extensive tissue distribution contribute to its therapeutic efficacy. However, the slow depletion of residues from tissues, particularly the skin, highlights the critical importance of observing appropriate withdrawal periods to ensure food safety. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in veterinary drug development, enabling informed decisions on dosage optimization, safety assessment, and regulatory compliance for this compound in poultry production.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. pipevet.com [pipevet.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound residue in broiler-chicken skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of this compound in skin of broiler-chicken after single and multiple intravenous injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 13. mdpi.com [mdpi.com]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sulfadimethoxine: Tissue Distribution and Residue Depletion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution and residue depletion of sulfadimethoxine, a long-acting sulfonamide antimicrobial agent widely used in veterinary medicine. Understanding the pharmacokinetic and residue profiles of this drug is critical for ensuring food safety, adhering to regulatory standards, and optimizing therapeutic regimens. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of study workflows.

Executive Summary

This compound is utilized for the treatment of various bacterial infections in livestock and aquaculture. Its persistence in edible tissues is a significant concern for regulatory bodies and consumers. This guide details its distribution patterns in key animal species, including cattle, swine, and poultry, and outlines the rates at which its residues deplete from tissues post-administration. The data presented herein is crucial for establishing appropriate withdrawal periods to ensure that drug residues in food products of animal origin fall below the established Maximum Residue Limits (MRLs).

Regulatory Landscape and Maximum Residue Limits (MRLs)

Regulatory agencies worldwide have established MRLs for this compound in various animal tissues to protect public health. In the United States, the Food and Drug Administration (FDA) has set a tolerance of 0.1 parts per million (ppm) for this compound in the edible tissues of cattle, chickens, turkeys, ducks, and chukar partridges.[1] For milk, the tolerance is lower, at 0.01 ppm.[1] Similarly, for catfish and salmonids, the MRL for edible tissues is 0.1 ppm.[1] These limits are legally permitted quantities of the drug and/or its metabolites in food products derived from treated animals that are considered safe for human consumption.

Tissue Distribution of this compound

This compound exhibits extensive distribution throughout the body. Following administration, it binds significantly to plasma proteins, which contributes to its long half-life and sustained therapeutic concentrations in the blood.[2] Its distribution into various tissues is influenced by factors such as the acidity of the tissue and the presence of leucocytes, with higher concentrations often found in less acidic or diseased tissues.[2]

Distribution in Ruminants (Cattle)

Studies in cattle have demonstrated that this compound distributes to key edible tissues, including the liver and kidney. Research has confirmed a strong correlation and linearity in the depletion of this compound from the kidney, liver, and plasma over time.[3]

Distribution in Swine

In pigs, this compound also shows wide distribution. Studies comparing suckling and growing pigs have indicated that tissue concentrations of the drug are notably higher in younger animals.[4] In both age groups, the highest concentrations were observed in the kidney.[4] The drug's pharmacokinetics in swine can be influenced by factors such as plasma protein binding, which has been shown to be concentration-dependent.[5]

Distribution in Poultry

Following dietary administration in broilers, this compound has been detected in various tissues, including blood, heart, liver, spleen, gizzard, thigh muscle, breast muscle, and fat.[6] Research on chickens fed contaminated feed has shown detectable levels of this compound in muscle, liver, and kidney.[7][8]

Residue Depletion Studies

The rate of depletion of this compound and its primary metabolite, N4-acetylthis compound, from edible tissues is a critical factor in determining withdrawal times.

Residue Depletion Data

The following tables summarize quantitative data from various residue depletion studies.

Table 1: this compound Residue Depletion in Steers (Intravenous Administration)

| Time Post-Last Dose | Liver (ng/g) | Kidney (ng/g) | Plasma (ng/mL) |

| Specific time points and concentrations would be populated here from detailed study data. |

This table is a template. Specific data points from the cited study[3] would be inserted here.

Table 2: this compound Residue Concentrations in Pigs (Single Intravenous Dose)

| Age Group | Tissue | Concentration at 48 hours (µg/g or µg/mL) |

| Suckling (1-2 weeks) | Specific tissues | Concentrations |

| Growing (11-12 weeks) | Specific tissues | Concentrations |

This table is a template. Specific data points from the cited studies[4][9][10] would be inserted here.

Table 3: this compound Residue Depletion in Broiler Chickens (Dietary Administration)

| Dietary Concentration (mg/kg) | Tissue | Time to < 0.01 µg/g (Detection Limit) |

| 25 | All Tissues | 2 days post-withdrawal |

| 50 | All Tissues | 2 days post-withdrawal |

| 100 | All Tissues | 2 days post-withdrawal |

Data summarized from a study where broilers were fed SDM for 21 days.[6]

Table 4: this compound Residues in Chickens from Contaminated Feed

| Tissue | Residue Concentration (µg/kg) |

| Muscle | < Limit of Detection |

| Liver | 13 |

| Kidney | 56 |

Residue levels after 10 days of administration of feed contaminated with 1-5 mg/kg of this compound.[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the experimental protocols used in key this compound residue depletion studies.

Steer Tissue Depletion Study

-

Objective: To establish a correlation between tissue and fluid concentrations of this compound during depletion.

-

Animals: Nine steers.

-

Dosing Regimen: Intravenous injection of a loading dose of 55 mg/kg, followed by 27.5 mg/kg at 24 and 48 hours.[3]

-

Sample Collection: Blood, urine, saliva, liver, and kidney samples were collected at various intervals after the final dose. A laparoscopic serial sampling technique was utilized for tissue collection.[3]

-

Analytical Method: Liquid chromatography/mass spectrometry (LC/MS) was used to determine the concentrations of this compound and its main metabolite.[3]

Swine Pharmacokinetic and Tissue Residue Study

-

Objective: To compare the depletion of this compound in suckling and growing pigs.

-

Animals: Suckling pigs (1-2 weeks old) and growing pigs (11-12 weeks old).

-

Dosing Regimen: A single intravenous dose of 55 mg/kg of body weight.[9][10]

-

Sample Collection: Blood samples were collected over a 48-hour period. Animals were then euthanized for tissue collection to measure plasma and tissue concentrations.[9][10]

-

Pharmacokinetic Analysis: Blood data was analyzed using a one-compartment pharmacokinetic model.[9][10]

Broiler Residue Depletion Study

-

Objective: To determine the residue depletion of this compound in broiler tissues after dietary administration.

-

Animals: Broiler chickens divided into four groups (one control and three treatment groups).

-

Dosing Regimen: The treatment groups were given feed containing 25, 50, and 100 mg/kg of this compound for 21 days.[6]

-

Sample Collection: On specified days during the administration and withdrawal periods, three broilers from each group were sacrificed. Tissues collected included blood, heart, liver, spleen, gizzard, thigh muscle, breast muscle, and fat.[6]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the residual this compound concentrations.[6]

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows of the described experimental protocols.

Caption: Workflow for the steer tissue depletion study.

References

- 1. 21 CFR § 556.640 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tissue/fluid correlation study for the depletion of this compound in bovine kidney, liver, plasma, urine, and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Nonlinear pharmacokinetics of intravenous sulphadimethoxine and its dosage regimen in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue residues of this compound following dietary administration to broiler-chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxycycline and this compound transfer from cross-contaminated feed to chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacokinetic study of this compound depletion in suckling and growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

The Environmental Fate of Sulfadimethoxine: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental degradation pathways of the veterinary antibiotic sulfadimethoxine (SDM) in terrestrial and aquatic environments. Understanding the fate of SDM is critical for assessing its environmental risk, developing effective remediation strategies, and ensuring the responsible use of this important therapeutic agent. This document provides a comprehensive overview of the primary degradation mechanisms, quantitative data on degradation kinetics, detailed experimental protocols, and visual representations of key processes to support research and development in this field.

Core Degradation Pathways of this compound

This compound is primarily degraded in the environment through three main pathways: microbial degradation, photodegradation, and hydrolysis. The prevalence and rate of each pathway are highly dependent on the environmental matrix (soil, water, or manure) and specific conditions such as pH, temperature, moisture, and the presence of other substances.

Microbial Degradation: The Primary Route in Soil and Manure

Microbial activity is the most significant driver of this compound degradation in soil and manure-amended soils.[1][2][3][4][5] A diverse range of soil microorganisms can utilize SDM as a carbon and nitrogen source, breaking it down into various transformation products. The rate of microbial degradation is influenced by several factors:

-

Manure Content: The presence of manure significantly accelerates the degradation of SDM in soil.[1][2][3] This is attributed to the higher microbial population and activity in manure-amended soils.[1]

-

Initial Concentration: The degradation rate of SDM is inversely proportional to its initial concentration.[1][2][3] Higher concentrations can inhibit the bioactivity of degrading microorganisms.[1][2][3][5]

-

Moisture: Increased soil moisture enhances the degradation of SDM.[1][2][3]

-

Temperature: Higher temperatures generally increase the rate of microbial degradation.[4][5]

-

Aerobic vs. Anaerobic Conditions: Microbial degradation can occur under both aerobic and anaerobic conditions, though the specific microbial communities and degradation products may differ.

The degradation of SDM in soil and manure often follows first-order kinetics.[1][2][3][4][6] However, an "availability-adjusted first-order model" has been proposed to better fit the degradation kinetics, accounting for the compound's availability to microorganisms.[1][2][6]

Photodegradation: A Key Pathway in Surface Waters

In aqueous environments, photodegradation is a major pathway for the removal of this compound.[7][8] The process is primarily driven by direct photolysis, where SDM absorbs ultraviolet (UV) light, leading to its chemical transformation. Key factors influencing photodegradation include:

-

pH: The rate of photodegradation is highly pH-dependent. The highest degradation rate for SDM has been observed at a pH of 2.5, decreasing as the pH increases.[7][8]

-

Wavelength and Intensity of Light: The efficiency of photodegradation is dependent on the specific wavelengths of UV light and the intensity of the light source.

-

Presence of Photosensitizers: Natural organic matter, such as humic and fulvic acids, can act as photosensitizers, potentially accelerating the photodegradation of SDM.[9]

Hydrolysis: A Minor Contributor to Degradation

Hydrolysis, the reaction with water, is generally considered a minor degradation pathway for this compound under typical environmental conditions.[10][11][12][13] Sulfonamides, as a class of compounds, are relatively stable to hydrolysis at neutral pH.[11][12][13] However, the rate of hydrolysis can be influenced by pH, with some studies indicating that it is more significant under acidic or basic conditions.[10][12]

Quantitative Data on this compound Degradation

The following tables summarize key quantitative data on the degradation of this compound from various studies.

Table 1: Half-lives of this compound in Soil and Manure

| Matrix | Condition | Half-life (t₁/₂) | Reference |

| Manure-amended soil (15% moisture) | - | 10.4 days | [1] |

| Manure-amended soil (20% moisture) | - | 6.9 days | [1] |

| Manure-amended soil (25% moisture) | - | 4.9 days | [1] |

| Non-amended soil | - | Significantly slower than manure-amended soil | [2][3] |

| Manure | Aerobic, non-sterile | Dependent on initial concentration and temperature | [4][5] |

| Manure | Aerobic, sterile | Much lower degradation rate than non-sterile | [4][5] |

Table 2: Photodegradation Rates of this compound in Water

| pH | Rate Constant (k) | Conditions | Reference |

| 2.5 | 7.22 x 10⁻⁴ cm²/mJ | Polychromatic UV light | [8] |

| 6.5 | - | 7000 mJ/cm² for 99% degradation | [7] |

| 10 | 4.72 x 10⁻⁴ cm²/mJ | Polychromatic UV light | [8] |

Experimental Protocols for Degradation Studies

This section outlines typical methodologies for investigating the degradation of this compound in soil and water.

Soil Degradation Study

A common experimental setup for studying the degradation of SDM in soil involves the use of manure-amended soil microcosms.

Experimental Workflow:

Detailed Methodology:

-

Soil and Manure Preparation: Soil is typically sieved to ensure homogeneity. Manure is collected and spiked with a known concentration of this compound dissolved in a suitable solvent (e.g., methanol or acetone), which is then allowed to evaporate.[1]

-

Microcosm Setup: The spiked manure is thoroughly mixed with the prepared soil at a specific ratio (e.g., 5% manure by dry weight).[1] The moisture content of the soil-manure mixture is adjusted to the desired level.

-

Incubation: The microcosms are incubated in the dark at a constant temperature. Headspace may be periodically flushed to maintain aerobic conditions.

-

Sampling and Extraction: At designated time intervals, soil samples are collected. This compound and its transformation products are extracted from the soil using an appropriate solvent mixture, often involving sonication or shaking followed by centrifugation.

-

Analysis: The extracts are analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[10][14]

Photodegradation Study

Photodegradation studies are typically conducted in aqueous solutions under controlled irradiation.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent and then diluted in purified water to the desired experimental concentration. The pH of the solution is adjusted using appropriate buffers.

-

Irradiation: The solution is placed in a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator.[7] The temperature is typically controlled using a water jacket.

-

Sampling: Aliquots of the solution are withdrawn at specific time points during irradiation.

-

Analysis: The concentration of this compound and the formation of photoproducts are monitored by HPLC or LC-MS/MS.

Degradation Pathways and Transformation Products

The degradation of this compound leads to the formation of several transformation products. The specific products formed depend on the degradation pathway.

Microbial Degradation Pathway

In microbial degradation, common initial transformation steps involve modifications to the aniline or pyrimidine rings.

Photodegradation Pathway

Photodegradation of this compound can proceed through several reaction pathways, including photo-isomerization and cleavage of the sulfonamide bond.

Conclusion

The environmental degradation of this compound is a complex process involving microbial activity, photodegradation, and to a lesser extent, hydrolysis. The fate of this antibiotic is highly dependent on the specific environmental conditions. Understanding these degradation pathways and the factors that influence them is essential for predicting the environmental persistence of this compound and for developing strategies to mitigate its potential impact on ecosystems. Further research is needed to fully elucidate the structures and toxicities of all transformation products and to identify the specific microorganisms and enzymes involved in the biodegradation of this widely used veterinary drug.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Degradation kinetics of manure-derived this compound in amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. Publication : USDA ARS [ars.usda.gov]

- 5. This compound degradation kinetics in manure as affected by initial concentration, moisture, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stress degradation study on this compound and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Molecular Basis of Sulfadimethoxine's Selective Toxicity in Prokaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfadimethoxine, a long-acting sulfonamide antibiotic, exerts its therapeutic effect through the targeted inhibition of a critical metabolic pathway in prokaryotes that is absent in mammals. This selective toxicity is foundational to its clinical efficacy and safety profile. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, detailed experimental protocols for assessing its activity, and quantitative data on its inhibitory effects. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of its biochemical interactions.

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary molecular target of this compound is dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][2][3] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1] By disrupting this pathway, this compound effectively halts bacterial growth and replication, leading to a bacteriostatic effect.[4]

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] This molecular mimicry allows this compound to bind to the active site of the DHPS enzyme, competitively inhibiting the binding of PABA.[1][3] This competitive inhibition prevents the condensation of PABA with dihydropteridine pyrophosphate, a crucial step in the formation of dihydropteroate, a precursor to folic acid.[4]

The Basis of Selective Toxicity

The remarkable selective toxicity of this compound arises from a fundamental difference in folic acid metabolism between prokaryotes and mammals. While bacteria and some protozoa must synthesize their own folic acid de novo, mammals lack the DHPS enzyme and the corresponding synthesis pathway.[4][5][6] Instead, mammals obtain folic acid from their diet.[4][5] This renders them inherently resistant to the action of DHPS inhibitors like this compound, minimizing host toxicity.

Quantitative Data on this compound's Inhibitory Activity

Quantifying the inhibitory potential of this compound is crucial for understanding its efficacy. This is typically expressed as the half-maximal inhibitory concentration (IC50) against the target enzyme or as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of a specific microorganism.

Table 1: Enzymatic Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides

| Compound | Organism/Enzyme Source | Inhibition Metric | Value |

| This compound | Recombinant Pneumocystis carinii DHPS | IC50 | 25 nM[7] |

| Sulfadiazine | Escherichia coli DHPS | Ki | 2.5 µM[8][9] |

| 4,4′-Diaminodiphenylsulfone | Escherichia coli DHPS | IC50 | 20 µM[8][9] |

| 4,4′-Diaminodiphenylsulfone | Escherichia coli DHPS | Ki | 5.9 µM[8][9] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bordetella bronchiseptica | 0.5 - 8 | - |

| Pasteurella multocida | 2 - 32 | - |

| Haemophilus pleuropneumoniae | 8 - 64 | - |

| Streptococcus suis | >32 | - |

| Moraxella bovoculi | ≥256 | - |

| Clostridium spiroforme (from rabbits) | - | 256[7] |

Note: MIC values can vary depending on the bacterial strain and the specific testing methodology used.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This assay provides a robust method for determining the inhibitory activity of compounds like this compound against DHPS.

Principle:

The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from PABA and dihydropteridine pyrophosphate. The product, dihydropteroate, is then reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[4][10]

Materials:

-

Recombinant DHPS from the organism of interest

-

Recombinant DHFR (in excess)

-

Para-aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

NADPH

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation: Prepare stock solutions of substrates (PABA, DHPPP), cofactor (NADPH), and inhibitor (this compound) in the assay buffer.

-

Assay Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and PABA.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Include control wells with solvent only (no inhibitor) and wells with no DHPS (background).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of DHPS to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental procedures discussed in this guide.

Figure 1. Prokaryotic vs. Eukaryotic Folic Acid Metabolism.

Figure 2. Competitive Inhibition of DHPS by this compound.

Figure 3. Workflow for Spectrophotometric DHPS Inhibition Assay.

Conclusion

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound - Antibiotics - CAT N°: 28827 [bertin-bioreagent.com]

- 8. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Plasma Protein Binding Affinity of Sulfadimethoxine Across Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of sulfadimethoxine to plasma proteins in various species. Understanding the extent of plasma protein binding is a critical parameter in drug discovery and development, as it significantly influences the pharmacokinetic and pharmacodynamic properties of a drug. Only the unbound fraction of a drug is available to diffuse to target tissues and exert its therapeutic effect. This document summarizes quantitative data, details key experimental methodologies, and visualizes the drug's mechanism of action.

Quantitative Analysis of this compound Plasma Protein Binding

The binding of this compound to plasma proteins, primarily albumin, varies considerably across different species. This variability can have significant implications for dosage regimens and the extrapolation of pharmacokinetic data from preclinical animal models to humans. The following table summarizes the available quantitative data on the plasma protein binding of this compound in several species.

| Species | Binding Affinity / Percentage | Method | Reference |

| Pig | Binding Constant (Ka): 2.8 x 10⁴ M⁻¹ | In vivo pharmacokinetic modeling | [1] |

| 30% - 95% (concentration-dependent) | Intravenous administration study | [2] | |

| Cattle | Binding Constant (Ka): 5.01 x 10⁴ M⁻¹ | In vivo pharmacokinetic modeling | |

| Human | Binding constant determined; specific value not cited. Binds to Site I of Human Serum Albumin (HSA). | Spectroscopy and computer simulation | [3] |

| Rabbit | Binding constants for Rabbit Serum Albumin (RSA) interaction determined. | Circular dichroism, fluorescence, and dialysis techniques | [4] |

| Laying Hen | 22% (for the related sulfonamide, sulfadimidine) | Not specified | [5] |

Note: Direct comparative studies across a wide range of species are limited, and the methodologies for determining binding affinity can vary, affecting the direct comparability of the results.

Experimental Protocols for Determining Plasma Protein Binding

The determination of drug-plasma protein binding is a crucial step in preclinical drug development. The most commonly employed methods are equilibrium dialysis and ultrafiltration.[6][7][8]

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for accurately measuring the unbound fraction of a drug in plasma.[9] The method is based on the principle of allowing the free drug to diffuse across a semipermeable membrane separating a plasma sample containing the drug from a drug-free buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers.

Detailed Protocol for Rapid Equilibrium Dialysis (RED):

-

Apparatus Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which consists of multiple wells, each divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff (typically 8-14 kDa).[9][10] The device is prepared according to the manufacturer's instructions.

-

Sample Preparation: The test compound, this compound, is added to the plasma of the species of interest to achieve the desired concentration.[10]

-

Dialysis Setup: The plasma sample containing this compound is added to one chamber (the plasma chamber), and a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the buffer chamber).[9][10]

-

Incubation: The RED plate is sealed and incubated at 37°C with gentle shaking for a predetermined period (typically 4 to 24 hours) to allow the system to reach equilibrium.[7][10] The exact time to reach equilibrium should be determined experimentally for each compound.

-

Sample Collection: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.[10]

-

Analysis: The concentration of this compound in the aliquots from both chambers is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Calculation of Unbound Fraction: The percentage of unbound drug is calculated using the following formula:

% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

The following diagram illustrates the general workflow of an equilibrium dialysis experiment.

Ultrafiltration

Ultrafiltration is another widely used method that separates the free drug from the protein-bound drug by centrifugation through a semipermeable membrane.[11] This method is generally faster than equilibrium dialysis.

Detailed Protocol for Ultrafiltration:

-

Device Preparation: An ultrafiltration device containing a semipermeable membrane with a specific molecular weight cutoff (e.g., 10 or 30 kDa) is used.

-

Sample Preparation: Plasma from the species of interest is spiked with this compound to the desired concentration and pre-incubated at 37°C.

-

Filtration: An aliquot of the drug-containing plasma is added to the sample reservoir of the ultrafiltration device.

-

Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time. The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane.[8]

-

Sample Collection: The ultrafiltrate is collected from the collection tube.

-

Analysis: The concentration of this compound in the ultrafiltrate and the initial plasma sample is determined by a suitable analytical method like LC-MS/MS.

-

Calculation of Unbound Fraction: The percentage of unbound drug is calculated as:

% Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100

It is crucial to control for non-specific binding of the drug to the ultrafiltration device and membrane, which can be a limitation of this method.[11]

The following diagram outlines the workflow for an ultrafiltration experiment.

Mechanism of Action of this compound

This compound is a sulfonamide antibiotic that exerts its bacteriostatic effect by interfering with the synthesis of folic acid in susceptible bacteria and protozoa. Folic acid is an essential nutrient for these microorganisms as it is a precursor for the synthesis of nucleic acids (DNA and RNA).

The key steps in the mechanism of action are:

-

Structural Analogy: this compound is a structural analog of para-aminobenzoic acid (PABA), a natural substrate in the folic acid synthesis pathway.

-